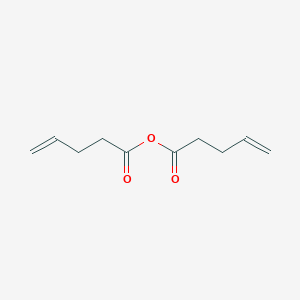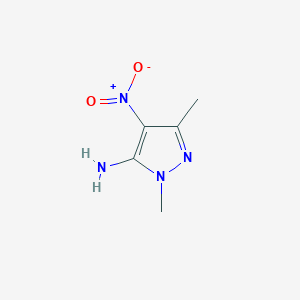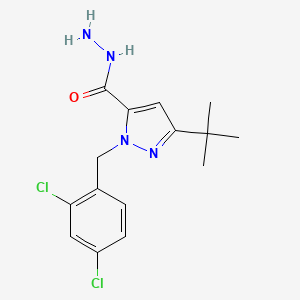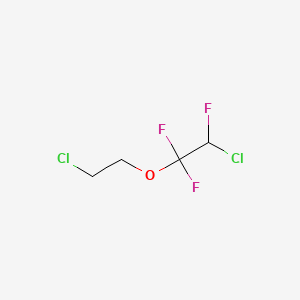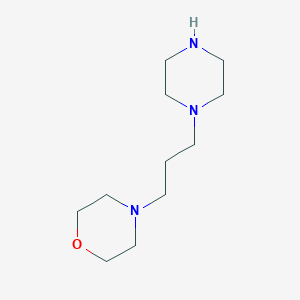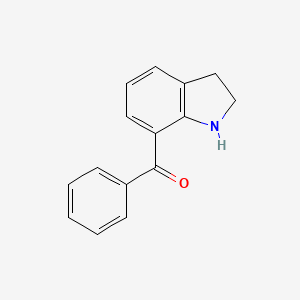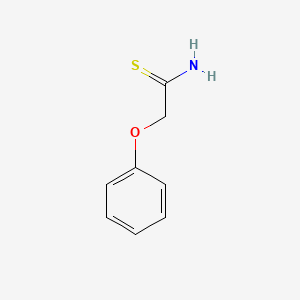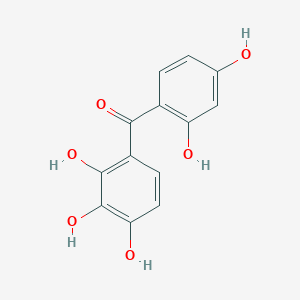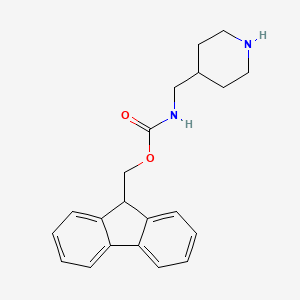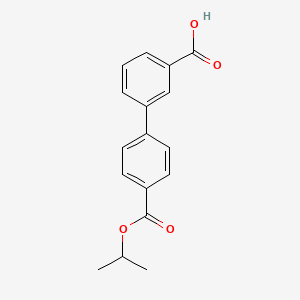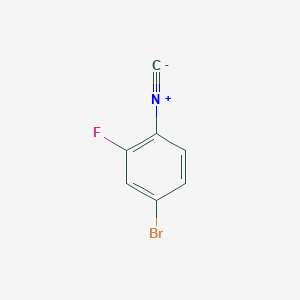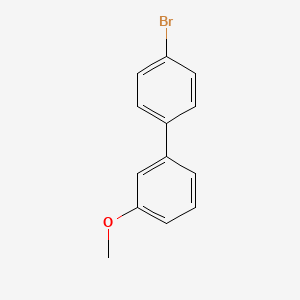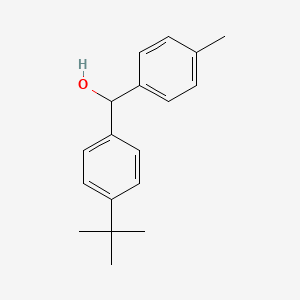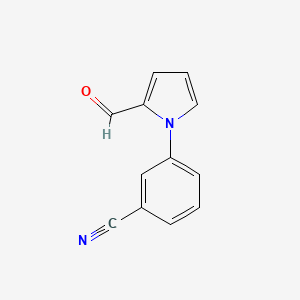
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Descripción general
Descripción
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (3FPBN) is a chemical compound that has recently been studied for its potential applications in the field of scientific research. It has been found to be a versatile compound, with multiple potential applications in the laboratory setting.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrrole is a biologically active scaffold possessing diverse activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Antifungal Activity
Pyrrole-based enaminones have been used as building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which show potent antifungal activity . The antifungal activity of the series of substituted pyrroles, pyrrole-based enaminones, pyrrolo[1,2-a]pyrazines, and indolizines was evaluated on six Candida spp., including two multidrug-resistant ones . Most test compounds produced a more robust antifungal effect compared to the reference drugs .
Antibiotics
Pyrrole subunit has diverse applications in therapeutically active compounds including antibiotics . Pyrrole-containing compounds have been found to have antibacterial properties .
Anti-Inflammatory Drugs
Pyrrole-based compounds are also used in the development of anti-inflammatory drugs . These compounds can help reduce inflammation in the body .
Cholesterol Reducing Drugs
Compounds containing a pyrrole subunit are used in the development of cholesterol reducing drugs . These drugs help lower the level of cholesterol in the body .
Antitumor Agents
Pyrrole-based compounds are used in the development of antitumor agents . These agents are used in the treatment of various types of cancer .
Fungicides
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides . These compounds can help control fungal diseases in plants .
HIV Treatment
Pyrrole-based compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes them potential candidates for the development of drugs for HIV treatment .
Antiproliferative Agents
2-Formylpyrroles, which include “3-(2-formyl-1H-pyrrol-1-yl)benzonitrile”, display interesting biological activities including antiproliferative effects . These agents can inhibit the growth of cells, which can be particularly useful in the treatment of cancer .
Antioxidants
2-Formylpyrroles also exhibit antioxidant effects . Antioxidants help protect the body’s cells from damage caused by free radicals .
Hepatoprotective Agents
2-Formylpyrroles have been found to have hepatoprotective properties . This means they can help protect the liver from damage .
Immunostimulatory Agents
2-Formylpyrroles can also act as immunostimulatory agents . These agents can stimulate the immune system, enhancing the body’s defense against diseases .
Propiedades
IUPAC Name |
3-(2-formylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-3-1-4-11(7-10)14-6-2-5-12(14)9-15/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDERABPBRHOLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381488 | |
| Record name | 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |
CAS RN |
209958-45-2 | |
| Record name | 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



